molecular formula C13H12N6O3S B13369397 methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate

methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate

Cat. No.: B13369397
M. Wt: 332.34 g/mol
InChI Key: RAGHDUAJMGYVCR-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring. The tetraazole ring can be introduced through a [3+2] cycloaddition reaction between an azide and an alkyne. The final step involves the esterification of the carboxylic acid group with methanol to form the carboxylate ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for large-scale production by employing continuous-flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of metal-free catalysts and environmentally benign solvents can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The benzothiazole and tetraazole rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate is unique due to the presence of both benzothiazole and tetraazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12N6O3S

Molecular Weight

332.34 g/mol

IUPAC Name

methyl 2-[3-(tetrazol-1-yl)propanoylamino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C13H12N6O3S/c1-22-12(21)8-2-3-9-10(6-8)23-13(15-9)16-11(20)4-5-19-7-14-17-18-19/h2-3,6-7H,4-5H2,1H3,(H,15,16,20)

InChI Key

RAGHDUAJMGYVCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

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